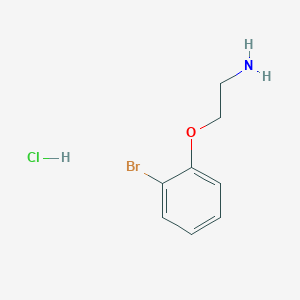

1-(2-Aminoethoxy)-2-bromobenzene hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bromobenzene derivatives is well-documented in the provided literature. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation, using CH3MgCl as the proton abstractor, resulting in a compound with high radiochemical purity . Similarly, the synthesis of 1-chlorocyclohexenyl-2-aminobenzenes via the Buchwald-Hartwig reaction demonstrates the versatility of bromobenzene compounds in forming novel structures under specific conditions . These methods could potentially be adapted for the synthesis of 1-(2-Aminoethoxy)-2-bromobenzene hydrochloride.

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly influence the reactivity and interaction of the molecule with other chemical species. The glucose-based C2-glyco-conjugate discussed in one study and the cyclic vinylamines synthesized in another highlight the diverse structural possibilities that arise from modifications to the benzene ring. These studies provide a foundation for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of bromobenzene derivatives is influenced by the substituents attached to the benzene ring. For example, the glucose-based C2-glyco-conjugate exhibits switch-on fluorescence behavior in the presence of aromatic amino acids due to hydrogen bonding and π-π interactions . This suggests that this compound may also participate in specific chemical reactions depending on its functional groups and the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives can vary widely. The synthesis of 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes indicates the potential for high sensitivity and selectivity in analytical applications . This implies that this compound could also possess unique properties that make it suitable for specific analytical or synthetic applications.

Scientific Research Applications

Synthesis of Anticoagulant Intermediates

A key intermediate of the anticoagulant rivaroxaban, 4-(4-Aminophenyl)-3-morpholinone, was synthesized from bromobenzene through a series of reactions involving 2-aminoethanol. This pathway underscores the importance of bromobenzene derivatives in the synthesis of pharmacologically active compounds (Luo Lingyan et al., 2011).

Environmental Impact of Brominated Hydrocarbons

Research on the pyrolytic thermal degradation of 2-bromophenol, a model brominated hydrocarbon, provides insights into the formation of brominated dioxins and other hazardous combustion byproducts. This study illustrates the environmental relevance of brominated compounds and their potential risks (Catherine S Evans & B. Dellinger, 2003).

Molecular Scaffold Synthesis

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and its derivatives, synthesized from bromo and chloro compounds, act as scaffolds for molecular receptors, highlighting the versatility of halogenated benzene derivatives in creating complex molecular architectures (K. Wallace et al., 2005).

Catalysts and Reagents in Organic Synthesis

The synthesis and application of spiroborate esters from 1,2-aminoalcohols, demonstrating the use of bromobenzene derivatives as key intermediates, reflect their utility in developing catalysts and reagents for organic synthesis (V. Stepanenko et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and proteins .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(2-bromophenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHVPPHKOWHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)

![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2546088.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2546091.png)

![{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2546093.png)

![N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2546096.png)